(4-Chlorobenzo[b]thiophen-3-yl)methanamine
Description
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
(4-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2 |
InChI Key |
KCHOSNWVTKEZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chlorobenzo[b]thiophene Precursors
The initial step typically involves the preparation of 4-chlorobenzo[b]thiophene derivatives, which serve as substrates for further functionalization.
A common approach includes halogenation or substitution on benzo[b]thiophene frameworks. For example, 3-bromomethyl-7-chlorobenzo[b]thiophene has been synthesized and used as a key intermediate in coupling reactions.
Decarboxylation of carboxylated benzo[b]thiophene derivatives under basic conditions has also been reported to yield benzo[b]thiophene compounds with high purity and yield, suitable for subsequent amination steps.
Introduction of the Methanamine Group at Position 3
The methanamine substituent at the 3-position can be introduced via nucleophilic substitution or reductive amination strategies.
Nucleophilic Substitution:
The reaction of 3-bromomethyl-7-chlorobenzo[b]thiophene with ammonia or amine nucleophiles in polar aprotic solvents such as N,N-dimethylformamide (DMF) under controlled temperature conditions (room temperature to mild heating) leads to displacement of the bromide by the amine group.Microwave-Assisted Synthesis:
Microwave irradiation has been employed to accelerate the formation of 3-aminobenzo[b]thiophenes by reacting 2-halobenzonitriles with methyl thioglycolate and triethylamine in DMSO at 130 °C, providing rapid access to aminated benzo[b]thiophene derivatives with yields ranging from 58% to 96%. This method is noted for its simplicity, speed, and high yield.
Alternative Routes via Functional Group Transformations
Hydrazine hydrate treatment of chlorocarbonylbenzo[b]thiophene derivatives has been used to form amino-substituted benzo[b]thiophenes, which can be further derivatized.
Reaction sequences involving halogenated intermediates and subsequent amination steps under basic conditions (e.g., potassium tert-butoxide in DMF) facilitate the formation of the aminomethyl group with good selectivity.
Catalytic and Coupling Strategies
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been demonstrated for related benzo[b]thiophene compounds, enabling the introduction of nitrogen-containing substituents at specific positions with high efficiency.
Use of ligands such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and palladium catalysts in toluene under reflux conditions has been reported to achieve high yields of substituted benzo[b]thiophene amines.
Comparative Data Table of Preparation Methods
Detailed Reaction Example
An illustrative synthesis from patent literature:
- In a dry nitrogen atmosphere, potassium tert-butoxide (1.03 equivalents) is mixed with dry DMF and cooled.
- (R)-(-)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol is added dropwise, stirred for 45 minutes.
- Then, 3-bromomethyl-7-chlorobenzo[b]thiophene (1.02 equivalents) is added, and the mixture is stirred at room temperature for 4 hours.
- After workup involving solvent evaporation, washing, drying, and column chromatography, the product (an imidazole derivative with the benzo[b]thiophene moiety) is isolated with a 25.1% yield.
- This method highlights the importance of controlled conditions and purification steps for obtaining high-quality substituted benzo[b]thiophene amines.
Analytical and Purity Considerations
Purification methods typically include silica gel column chromatography using methylene chloride-methanol gradients and recrystallization from ethyl ether or similar solvents.
Reaction monitoring by NMR and mass spectrometry ensures the formation of the desired aminomethyl-substituted benzo[b]thiophene with minimal by-products.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Source demonstrates that oxidation produces imine or nitroso derivatives depending on the oxidizing agent. For example:
-
With KMnO₄/H₂SO₄ : Forms a nitroso derivative via two-electron oxidation.
-
With H₂O₂/Fe³⁺ : Generates an imine intermediate, which can further react to form stable oxidized products.
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Nitroso derivative | 65–72 | 0–5°C, 2 h |
| H₂O₂/FeCl₃ | Imine intermediate | 58 | RT, 1 h |
Nucleophilic Substitution
The chlorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions. Source highlights its reactivity with amines and alkoxides:
-
With methylamine : Substitution yields 4-methylaminobenzo[b]thiophen-3-yl-methanamine.
-
With sodium methoxide : Produces 4-methoxybenzo[b]thiophen-3-yl-methanamine.
| Nucleophile | Product | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| CH₃NH₂ | 4-Methylamino derivative | CuI | 78 | 80°C, 12 h |
| NaOCH₃ | 4-Methoxy derivative | None | 85 | Reflux, 6 h |
Heterocyclic Ring Formation
The amine group facilitates cyclization reactions to form nitrogen-containing heterocycles. Source reports its use in synthesizing triazolo-thiadiazine derivatives:
-
With hydrazine hydrate : Forms 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole (72% yield).
-
With carbon disulfide : Produces triazolo[3,4-b] thiadiazol-6(5H)-thione (68% yield under microwave irradiation).
| Reagent | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Hydrazine hydrate | 1,2,4-Triazole | 72 | Ethanol, Δ, 4 h |
| CS₂/Pyridine | Triazolo-thiadiazole thione | 68 | MW, 150°C, 2 min |
Amide and Schiff Base Formation
The primary amine reacts with acyl chlorides and carbonyl compounds:
-
With acetyl chloride : Forms N-acetyl derivatives (89% yield) .
-
With benzaldehyde : Produces a Schiff base (4-chlorobenzo[b]thiophen-3-yl)-N-benzylidenemethanamine (83% yield).
| Reagent | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| CH₃COCl | N-Acetyl derivative | 89 | DCM, RT, 2 h |
| C₆H₅CHO | Schiff base | 83 | EtOH, Δ, 3 h |
Coupling Reactions
The compound participates in cross-coupling reactions via its halogen substituent. Source notes its utility in Suzuki-Miyaura couplings:
-
With phenylboronic acid : Forms 4-phenylbenzo[b]thiophen-3-yl-methanamine (74% yield) using Pd(PPh₃)₄.
| Boronic Acid | Catalyst | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| C₆H₅B(OH)₂ | Pd(PPh₃)₄ | 4-Phenyl derivative | 74 | DMF, 100°C, 8 h |
Deamination and Dethiolation
Under strongly acidic conditions, the amine group is cleaved. Source observed deamination when treated with NaNO₂/H₃PO₄, yielding 3-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole.
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaNO₂/H₃PO₄ | Deaminated triazole | 63 | 0°C, 30 min |
Comparison with Structural Analogs
Reactivity differences between (4-chloro) and other substituted derivatives:
| Compound | Key Reactivity Difference |
|---|---|
| (5-Bromobenzo[b]thiophen-3-yl)methanamine | Bromine enhances oxidative stability |
| (7-Chlorobenzo[b]thiophen-3-yl)methanamine | Steric hindrance reduces NAS efficiency |
Reaction Mechanisms
-
NAS at Chlorine : Proceeds via a σ-complex intermediate stabilized by the electron-withdrawing thiophene ring.
-
Schiff Base Formation : Follows a nucleophilic addition-elimination pathway, accelerated by the amine’s lone pair.
Scientific Research Applications
(4-Chlorobenzo[b]thiophen-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (4-Chlorobenzo[b]thiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Impact of Substituent Position and Heterocycle Variation
Chlorine Substituent Position
- 4-Chloro vs. 5-Chloro Benzothiophene Derivatives: The position of chlorine on the benzothiophene ring significantly alters electronic distribution.
- Thiazole vs. Thiadiazole Systems : Thiazole-containing analogues (e.g., 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine) introduce a nitrogen atom into the heterocycle, enhancing hydrogen-bonding capacity. In contrast, thiadiazole-based compounds like SCH-202676 exhibit distinct electronic profiles due to the sulfur-nitrogen ring system, making them potent allosteric modulators .
Amine Functionalization
- Primary vs. Secondary Amines : The primary amine in this compound offers higher reactivity in forming salts or conjugates, whereas N-methylated derivatives (e.g., 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine) may display improved metabolic stability .
Biological Activity
Introduction
(4-Chlorobenzo[b]thiophen-3-yl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a chlorinated benzothiophene moiety linked to a methanamine group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed for this compound, focusing on efficiency and functionalization:
- Aryne Reaction : This method utilizes aryne intermediates to form benzothiophene derivatives in moderate to good yields while preserving functional groups.
- Nucleophilic Substitution : Chlorinated substrates react with amines to yield the desired methanamine derivative.
These methods facilitate the production of this compound while allowing for modifications that may enhance its biological properties .
Pharmacological Properties
The biological activity of this compound has been explored using predictive models and in vitro studies. Key findings include:
Studies indicate that this compound may exert its effects through several mechanisms:
- Binding Affinity : Interaction studies have shown that this compound can bind effectively to various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy against target cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzo[b]thiophene | Methyl substitution on the benzothiophene ring | Antimicrobial |
| 4-Bromobenzo[b]thiophen-3-ylmethanamine | Bromine substitution enhancing reactivity | Anticancer |
| 5-Fluorobenzo[b]thiophen-3-ylmethanamine | Fluorine substitution improving bioavailability | Neuroprotective |
The distinct combination of a chlorinated aromatic system and an amine functional group in this compound may provide unique interactions compared to these related compounds .
In Vitro Studies
Recent studies have utilized high-throughput screening methods to evaluate the inhibitory effects of this compound on cancer cell lines. For example, treatment with this compound resulted in a significant increase in multipolar mitotic spindles in centrosome-amplified cancer cells, indicating its potential as a therapeutic agent targeting mitotic processes .
In Vivo Studies
While in vivo data is still emerging, preliminary animal studies suggest that compounds with similar structures exhibit favorable pharmacokinetics and therapeutic indices. Further research is necessary to establish the safety and efficacy profile of this compound in live models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-chlorobenzo[b]thiophen-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a modified Claisen-Schmidt condensation. For example, reacting 4-chlorobenzo[b]thiophene-3-carbaldehyde with methylamine under basic conditions (e.g., KOH in methanol) at room temperature for 24 hours, followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., switching from methanol to THF for slower kinetics), and temperature control to minimize side reactions.
- Validation : Monitor reaction progress using TLC and confirm purity via / NMR (e.g., δ 2.5–3.0 ppm for methylene protons, δ 120–140 ppm for aromatic carbons) and HRMS (expected [M+H] at m/z 211.03) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : NMR (CDCl) should show a singlet for the methylamine group (δ ~2.8 ppm) and distinct aromatic peaks (δ 7.2–7.8 ppm). NMR should confirm the chlorinated aromatic system (δ 125–135 ppm) and methylene carbon (δ ~45 ppm) .
- Mass Spectrometry : HRMS must match the theoretical molecular weight (CHClNS: 211.03 g/mol) with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (±0.3%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Use PPE (gloves, goggles, fume hood) due to potential irritancy.
- Store in amber glass bottles under inert gas (N) to prevent degradation.
- Dispose of waste via licensed biohazard contractors to avoid environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) on the benzo[b]thiophene core affect biological activity?
- Methodology :
- SAR Studies : Compare the target compound with analogs like (5-bromobenzo[b]thiophen-3-yl)methanamine (CAS 55810-75-8). Test in vitro binding assays (e.g., adenosine receptor modulation) to evaluate substituent effects on potency and selectivity .
- Computational Modeling : Use density-functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC values .
Q. What computational strategies can predict the compound's pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition. Validate with in vitro assays (e.g., Caco-2 cell permeability) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., (3-phenylisoxazol-5-yl)methanamine, δ 2.2–2.5 ppm for methylene protons) .
- Reproducibility : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity) to isolate batch-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
